4-Detca-Cu
Description
Properties
CAS No. |
137268-70-3 |
|---|---|
Molecular Formula |
C92H108Cu2O24 |
Molecular Weight |
1724.9 g/mol |
IUPAC Name |
dicopper;4,17-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carboxylate;4,17-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylate |
InChI |
InChI=1S/4C23H28O6.2Cu/c3*1-12(24)28-20-9-8-19-16-5-6-17-14(15(16)10-11-23(19,20)3)4-7-18(22(26)27)21(17)29-13(2)25;1-12(24)28-20-11-14(22(26)27)10-18-15-8-9-23(3)19(16(15)4-5-17(18)20)6-7-21(23)29-13(2)25;;/h3*4,7,15-16,19-20H,5-6,8-11H2,1-3H3,(H,26,27);10-11,15-16,19,21H,4-9H2,1-3H3,(H,26,27);;/q;;;;2*+2/p-4 |
InChI Key |
SKRRDJXWBLIXHY-UHFFFAOYSA-J |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=C(C=C4OC(=O)C)C(=O)[O-])C.[Cu+2].[Cu+2] |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=C(C=C4OC(=O)C)C(=O)[O-])C.[Cu+2].[Cu+2] |
Synonyms |
4-DETCA-Cu tetrakis(3,17 beta-diacetoxyestra-1,3,5(10)-trien-2-carboxylato)dicopper(II) tetrakis(3,17-diacetoxyestra-1,3,5(10)-trien-2-carboxylato)dicopper(II) |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 4 Detca Cu
Vibrational Spectroscopy for Structural Elucidation of Bis(diethyldithiocarbamate)copper(II)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides crucial insights into the molecular structure and bonding within bis(diethyldithiocarcarbamate)copper(II). These techniques probe the vibrational modes of the molecule, which are sensitive to the arrangement of atoms and the nature of chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a valuable tool for identifying functional groups and confirming the coordination of the diethyldithiocarbamate (B1195824) ligand to the copper center in bis(diethyldithiocarbamate)copper(II). Studies have assigned theoretical and experimental bands for the FT-IR spectra of this complex. wikipedia.orgnih.gov Analysis of the infrared spectrum helps to confirm the proposed geometrical structure of the complex. wikipedia.orgnih.gov
A strong absorption band around 1504 cm⁻¹ in the IR spectrum of diethyldithiocarbamate copper(II) complexes is often attributed to the C-N bond, indicating its partial double bond character due to resonance within the dithiocarbamate (B8719985) ligand. atamankimya.com
Raman Spectroscopy Investigations
Raman spectroscopy complements FT-IR by providing information about different vibrational modes, particularly those that are Raman-active. Investigations utilizing FT-Raman spectroscopy, often combined with Density Functional Theory (DFT) calculations, have been conducted to assign vibrational bands for bis(diethyldithiocarbamate)copper(II). wikipedia.orgnih.gov These studies contribute to a comprehensive understanding of the complex's vibrational fingerprint and aid in structural verification. Surface-enhanced Raman scattering (SERS) has also been employed to study the interactions and spectral changes of the diethyldithiocarbamate copper(II) complex when adsorbed on metal surfaces. nih.govfishersci.fi Changes in Raman spectral bands, such as shifts from ~1490 cm⁻¹ to ~1504 cm⁻¹ for diethyldithiocarbamate upon complexation with Cu²⁺ on gold nanoparticles, have been observed and interpreted in the context of the complex's conformation and orientation. fishersci.fifishersci.caamericanelements.com
Interactive Table 1: Selected Vibrational Bands and Assignments for Bis(diethyldithiocarbamate)copper(II)
| Spectroscopy Technique | Wavenumber (cm⁻¹) | Assignment (Proposed) | Source |
| FT-IR | ~1504 | ν(C-N) (partial double bond) | atamankimya.com |
| Raman (SERS) | ~1504 | Vibrational mode change | fishersci.fifishersci.ca |
| FT-IR & Raman | Various | Detailed spectral assignments | wikipedia.orgnih.gov |
Electronic Spectroscopy for Electronic Structure and Ligand Field Analysis
Electronic spectroscopy techniques, such as UV-Visible absorption spectroscopy, provide insights into the electronic transitions within the bis(diethyldithiocarbamate)copper(II) complex, revealing information about its electronic structure and the influence of the ligand field around the copper ion.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is a characteristic method for the analysis of copper diethyldithiocarbamate complexes. These complexes typically exhibit a strong absorption band in the visible region of the spectrum, which is highly useful for their characterization and quantitative determination. fishersci.fifishersci.caalfa-chemistry.comfishersci.comamericanelements.com
A prominent absorption maximum (λmax) is consistently observed around 435-450 nm for bis(diethyldithiocarbamate)copper(II) in various solvents like CCl₄ or aqueous media with surfactants. fishersci.fifishersci.caalfa-chemistry.comamericanelements.com This intense band is generally attributed to a solvent-independent equatorial ligand-to-metal charge transfer (LMCT) transition, specifically from the sulfur atoms of the dithiocarbamate ligand to the copper(II) center. fishersci.comamericanelements.com The molar absorptivity (ε) at this wavelength is notably high, reported to be around 1.41 × 10⁴ to 3.16 × 10⁵ mol⁻¹∙L∙cm⁻¹ depending on the specific conditions and analytical method. alfa-chemistry.com The position and intensity of this band can be influenced by factors such as pH and the concentration of the ligand. alfa-chemistry.comamericanelements.com
Interactive Table 2: Key UV-Vis Absorption Data for Copper Diethyldithiocarbamate Complexes
| Complex / Conditions | λmax (nm) | Molar Absorptivity (ε, mol⁻¹∙L∙cm⁻¹) (Approx.) | Assignment (Proposed) | Source |
| Cu(DDTC)₂ in CCl₄ | 435 | 1.41 × 10⁴ - 3.16 × 10⁵ | S → Cu(II) LMCT | alfa-chemistry.com |
| DDTC-Cu²⁺ complex on AuNPs | ~450 | Not specified | Complex formation | fishersci.fifishersci.ca |
| Copper(II) diethyldithiocarbamate in Brij-35 | 440 | Not specified | Complex formation | |
| Cu(DDT)₂ complex in Chloroform (B151607) | 436 | Not specified | Complex formation | |
| [Cu(S₂CNEt₂)₂] in CCl₄ | ca. 435 | 13,000 | Equatorial LMCT | fishersci.com |
Circular Dichroism (CD) Spectroscopy for Chiral "4-Detca-Cu" Complexes
Magnetic Resonance Techniques for Bis(diethyldithiocarbamate)copper(II) Systems
Magnetic resonance techniques, particularly Electron Paramagnetic Resonance (EPR) spectroscopy, are highly relevant for studying bis(diethyldithiocarbamate)copper(II) due to the paramagnetic nature of the copper(II) ion.
Copper(II) complexes typically have a d⁹ electronic configuration, resulting in one unpaired electron, which makes them amenable to EPR spectroscopy. fishersci.com EPR provides valuable information about the electronic environment, oxidation state, and coordination geometry of the paramagnetic metal center. Studies have utilized EPR spectroscopy to investigate copper(II) dithiocarbamates, including bis(diethyldithiocarbamate)copper(II). fishersci.com
EPR spectra of copper(II) compounds are often anisotropic, providing signals that can help determine the coordination geometry, such as elongated axial or tetrahedral distortions. The g-values (spectroscopic splitting factor) and hyperfine coupling constants observed in the EPR spectrum are characteristic of the copper(II) ion and its interaction with the surrounding ligand atoms. For copper(II) diethyldithiocarbamate, EPR studies in various media have been reported, providing insights into the spin distribution and the nature of the metal-ligand bonding. fishersci.com The paramagnetic nature of Cu(II) generally leads to significant line broadening in Nuclear Magnetic Resonance (NMR) spectra, making NMR less commonly used for detailed structural characterization of the copper center itself, although it can be useful for probing the ligand protons if the paramagnetic effect is not excessively strong or if specialized NMR techniques for paramagnetic species are employed.
Compound Names and PubChem CIDs
Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) States
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique specifically utilized to study species with unpaired electrons, making it particularly relevant for characterizing copper in the +2 oxidation state (Cu(II)). Cu(II) possesses a d⁹ electron configuration with one unpaired electron, rendering it EPR active. Studies on copper(II) dithiocarbamate complexes, analogous to "this compound", frequently employ EPR to investigate their electronic structure and coordination environment. EPR spectra of Cu(II) complexes typically exhibit characteristic signals that provide information about the g-tensor and hyperfine coupling constants. The g-tensor reflects the anisotropy of the electron's environment, while hyperfine coupling arises from the interaction between the unpaired electron spin and the nuclear spins of the copper atom (⁶³Cu and ⁶⁵Cu, both with I=3/2) and potentially nearby ligand atoms. Analysis of these parameters allows for the determination of the symmetry of the ligand field around the copper ion and the degree of covalent bonding. For many square planar or distorted square planar Cu(II) dithiocarbamate complexes, the EPR spectra in frozen solutions or solid state show axial or rhombic anisotropy, with g values typically following the order g|| > g⊥ > ge (where ge is the free electron g-value of 2.0023). The observation of hyperfine splitting further confirms the presence of Cu(II) and provides details about the interaction with the copper nucleus.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Copper Species and Ligand Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing diamagnetic compounds. While Cu(II) complexes are paramagnetic and generally not amenable to high-resolution NMR due to rapid nuclear relaxation, copper in the +1 oxidation state (Cu(I)) typically forms diamagnetic complexes (d¹⁰ configuration). If "this compound" exists as a Cu(I) species or if the ligand "4-Detca" is studied independently or in diamagnetic environments (e.g., bound to other diamagnetic metals or in its free form), NMR can provide detailed structural information. ¹H and ¹³C NMR spectroscopy are routinely used to probe the organic ligand structure, confirm its integrity, and assess its binding to the metal center. Changes in chemical shifts and coupling patterns compared to the free ligand indicate coordination to the copper center. For Cu(I) dithiocarbamate complexes, NMR studies have successfully elucidated their structures in solution. Although direct NMR of paramagnetic Cu(II) in "this compound" is challenging, NMR of the ligand itself or diamagnetic derivatives/intermediates can be highly informative regarding the compound's composition and potential reaction pathways.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways of "this compound"
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of "this compound" and investigating its fragmentation patterns. Techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed depending on the compound's properties and desired information. MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the intact molecule (or its ionized form) and its fragments. This allows for confirmation of the molecular formula of "this compound". Analysis of the fragmentation pattern, often presented as a mass spectrum showing the relative abundance of different ions, provides structural information by revealing how the molecule breaks apart under ionization conditions. For metal complexes like "this compound", fragmentation can involve the loss of ligands or specific parts of the ligand, as well as cleavage of bonds within the ligand itself. Studying these fragmentation pathways helps in understanding the stability of the complex and identifying key structural subunits. High-resolution mass spectrometry can further provide elemental composition information for the parent ion and fragments, aiding in unambiguous identification.
X-ray Diffraction Studies for Solid-State Structure Determination of "this compound"
X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms in the solid state, providing definitive information about crystal structure, molecular geometry, and intermolecular interactions.
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray Diffraction (PXRD) is applied to polycrystalline or powdered samples of "this compound". While it does not provide the detailed atomic resolution of single-crystal XRD, PXRD is invaluable for identifying the crystalline phases present in a sample and studying polymorphism. Different crystalline forms (polymorphs) of a compound have distinct crystal lattices and thus produce unique PXRD patterns. By comparing the PXRD pattern of a sample to known patterns, the crystalline phase can be identified. PXRD can also be used to assess the purity of a crystalline sample and to study changes in crystalline phase due to variations in synthesis conditions, temperature, or pressure. For "this compound", PXRD can confirm whether a synthesized batch matches a known crystalline form and can be used to investigate the existence of different polymorphs.
Electrochemical Behavior and Redox Chemistry of 4 Detca Cu
Cyclic Voltammetry Studies of Copper Oxidation States in "4-Detca-Cu"
Cyclic voltammetry (CV) is a powerful tool for investigating the redox behavior of copper dithiocarbamate (B8719985) complexes. researchgate.net Studies on various copper(II) bis(dithiocarbamate) complexes, [Cu(S₂CNR₂)₂], consistently show two primary redox processes within the accessible potential window. rsc.org
The first is a chemically and electrochemically reversible one-electron oxidation, corresponding to the Cu(II)/Cu(III) redox couple. rsc.orgrsc.org This process results in the formation of a stable square-planar Cu(III) species. rsc.orgresearchgate.net The second process is a one-electron reduction corresponding to the Cu(II)/Cu(I) couple. rsc.org This reduction is typically irreversible. rsc.org The instability of the resulting Cu(I) complex, [Cu(S₂CNR₂)₂]⁻, leads to a rapid loss of a dithiocarbamate (DTC) anion, often followed by the formation of stable tetrahedral Cu(I) clusters, such as [Cu(μ₃-S₂CNR₂)]₄. rsc.orgrsc.org
The electrochemical processes are generally diffusion-controlled, as indicated by the linear relationship between peak currents and the square root of the scan rate. iosrjournals.org The potentials at which these redox events occur are sensitive to the nature of the substituents (R) on the dithiocarbamate ligand, the solvent, and the supporting electrolyte used in the experiment. cmu.edu
| Complex | Redox Couple | E½ (V vs. ref) | Reversibility | Reference |
|---|---|---|---|---|
| [Cu{S₂CN(p-MeC₆H₄)₂}₂] | Cu(II)/Cu(III) | ca. +0.1 V vs. Fc⁺/⁰ | Reversible | rsc.org |
| [Cu{S₂CN(p-MeC₆H₄)₂}₂] | Cu(II)/Cu(I) | - | Irreversible | rsc.org |
| Generic [Cu(S₂CNR₂)₂] | Cu(II)/Cu(III) | (Varies with R group) | Reversible | rsc.org |
| Generic [Cu(S₂CNR₂)₂] | Cu(II)/Cu(I) | (Varies with R group) | Irreversible | rsc.org |
Differential Pulse Polarography and Related Voltammetric Techniques
Differential pulse polarography (DPP) and other related pulse techniques like differential pulse voltammetry (DPV) offer enhanced sensitivity and resolution for studying the redox chemistry of copper complexes compared to cyclic voltammetry. palmsens.comwikipedia.org These methods are particularly effective in determining the concentrations of electroactive species down to trace levels (10⁻⁸ to 10⁻⁹ M). chemicool.com
In DPP/DPV, the current is sampled twice during each potential pulse—once just before the pulse and once at the end of the pulse. palmsens.com The difference in these currents is plotted against the potential. wikipedia.org This technique effectively minimizes the contribution of non-faradaic (capacitive) current, resulting in a peak-shaped voltammogram where the peak height is directly proportional to the concentration of the analyte. palmsens.comwikipedia.org The peak potential (Eₚ) is related to the half-wave potential (E½) by the equation Eₚ = E½ - Eₚᵤₗₛₑ / 2 for a reversible system. palmsens.com
For a copper dithiocarbamate complex, a DPV experiment would show a well-defined peak for the Cu(II)/Cu(III) oxidation. The peak for the Cu(II)/Cu(I) reduction would be broader and less symmetric, reflecting the irreversible nature of the process due to the subsequent chemical reactions. wikipedia.org These techniques have been successfully applied to the sensitive and selective detection of copper(II) in various samples after complexation with dithiocarbamate ligands. asianpubs.org
Spectroelectrochemical Investigations of "this compound" Redox Couples
Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques, most commonly UV-Visible (UV-Vis) absorption spectroscopy, to provide detailed information about the electronic structure of species generated during redox reactions. chemrxiv.org This method allows for the in-situ characterization of intermediates and products, confirming the identity of the species corresponding to the observed voltammetric waves.
When applied to a copper(II) dithiocarbamate complex, a thin-layer electrochemical cell allows for the simultaneous recording of UV-Vis spectra as the potential is swept or held at a specific value. Upon oxidation of the Cu(II) complex to the Cu(III) state, characteristic changes in the absorption spectrum would be observed. These changes typically involve the appearance of new bands or shifts in existing ligand-to-metal charge transfer (LMCT) bands, confirming the formation of the [Cu(S₂CNR₂)₂]⁺ species. researchgate.net
Elucidation of Electron Transfer Mechanisms in "this compound" Systems
The electron transfer (ET) in copper dithiocarbamate complexes can be classified as an outer-sphere mechanism. libretexts.org This classification is appropriate because the primary coordination sphere of the copper ion remains intact during the electron transfer event, without the formation of a bridging ligand between the complex and another reactant. libretexts.org
A key factor governing the kinetics of electron transfer in these systems is the significant geometrical rearrangement that accompanies the change in copper's oxidation state. researchgate.net Cu(II) dithiocarbamate complexes typically adopt a square-planar geometry due to the d⁹ electronic configuration. researchgate.net In contrast, Cu(I) is a d¹⁰ ion and strongly prefers a tetrahedral or trigonal planar geometry, while the d⁸ Cu(III) species retains a square-planar arrangement. researchgate.netresearchgate.net
The transition from the square-planar Cu(II) to the tetrahedral Cu(I) upon reduction requires a substantial inner-sphere reorganization energy, which contributes to a higher activation barrier for the electron transfer process. libretexts.org This geometric preference mismatch is a primary reason for the slow ET kinetics and the electrochemical irreversibility of the Cu(II)/Cu(I) couple. researchgate.net Conversely, the oxidation to Cu(III) involves minimal geometric change, which is consistent with the observed electrochemical reversibility of the Cu(II)/Cu(III) couple. researchgate.net
Influence of Ligand Environment on Redox Potentials of "this compound"
The electronic and steric properties of the dithiocarbamate ligand environment have a profound influence on the redox potentials of the copper center. nih.govnih.gov The nature of the substituent groups (R) on the nitrogen atom of the dithiocarbamate ligand (S₂CNR₂) directly modulates the electron density on the sulfur donor atoms and, consequently, on the copper ion. weebly.com
Electron-donating R groups (e.g., alkyl groups) increase the electron density on the copper center. This increased electron density stabilizes higher oxidation states, making the complex easier to oxidize. As a result, the Cu(II)/Cu(III) redox potential is shifted to less positive (more negative) values. Conversely, electron-withdrawing R groups (e.g., aryl groups) decrease the electron density on the copper, making oxidation more difficult and shifting the Cu(II)/Cu(III) potential to more positive values. nih.gov
The coordination geometry also plays a critical role. Ligands that enforce a coordination geometry closer to the preferred geometry of the product state can lower the reorganization energy and facilitate electron transfer. researchgate.netnih.gov For the Cu(II)/Cu(I) couple, ligands that can accommodate a tetrahedral distortion will favor the reduction process, shifting the redox potential to more positive values. nih.gov Therefore, by systematically modifying the ligand structure, the redox potentials of copper dithiocarbamate complexes can be tuned for specific applications. nih.gov
| Substituent Type (R in S₂CNR₂) | Electronic Effect | Effect on Cu(II)/Cu(III) Potential | Effect on Cu(II)/Cu(I) Potential |
|---|---|---|---|
| Electron-Donating (e.g., -CH₃, -C₂H₅) | Increases electron density on Cu | Shifts to less positive values (easier to oxidize) | Shifts to more negative values (harder to reduce) |
| Electron-Withdrawing (e.g., -C₆H₅) | Decreases electron density on Cu | Shifts to more positive values (harder to oxidize) | Shifts to less negative values (easier to reduce) |
Theoretical and Computational Investigations of 4 Detca Cu
Density Functional Theory (DFT) Studies on Electronic Structure of "4-Detca-Cu"
Density Functional Theory (DFT) has been extensively employed to elucidate the electronic structure and properties of copper(II) bis(diethyldithiocarbamate). These computational studies provide insights that complement experimental findings and help in understanding the molecule's behavior.
Geometry Optimization and Electronic Properties Calculation
Computational studies have successfully determined the optimized geometry of copper(II) bis(diethyldithiocarbamate). DFT calculations, particularly using methods like B3LYP with basis sets such as 6-311G(d,p), indicate a planar structure around the central copper(II) cation. nih.gov The complex typically adopts a distorted square planar geometry. researchgate.netmdpi.comdntb.gov.uaresearchgate.netresearchgate.net In the solid state, it can exist as a monomer with this geometry or as a dimer with a distorted trigonal bipyramidal structure held together by intermolecular interactions. researchgate.netdntb.gov.uaresearchgate.net
The Cu(II) center possesses a d⁹ electronic configuration, which renders the complex paramagnetic. researchgate.netmdpi.comdntb.gov.uaresearchgate.netresearchgate.net This configuration is crucial to its chemical and physical properties. DFT calculations have been used to determine key structural parameters. For instance, in a related N-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate (B8719985) copper complex, the calculated Cu–S bond lengths were 2.34 and 2.35 Å, which showed good agreement with experimental values of 2.30 and 2.32 Å. nih.gov This agreement between calculated and experimental data validates the accuracy of the chosen theoretical models. nih.govnih.gov
| Bond | Calculated Length (Å) | Experimental Length (Å) |
|---|---|---|
| Cu–S1 | 2.34 | 2.30 |
| Cu–S2 | 2.35 | 2.32 |
Analysis of Density of States and Molecular Orbitals
The analysis of molecular orbitals (MOs) and the density of states (DOS) provides a deeper understanding of the electronic transitions and reactivity of the complex. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. DFT calculations on copper dithiocarbamate complexes with long hydrocarbon chains revealed they are semiconductors, with calculated band gap energies of 0.821 eV and 0.879 eV for different derivatives. researchgate.net The partial density of states analysis indicated that one of the complexes was more stable due to the s-states of oxygen in its structure. researchgate.net For other related complexes, the energy differences between the HOMO and LUMO were calculated to be 1.7614 eV, 2.0137 eV, and 1.772 eV. researchgate.net These HOMO-LUMO energy gaps are indicative of the electronic delocalization and potential reactivity of the compounds. researchgate.net
Charge Density Distribution and Natural Population Analysis
Charge density distribution studies reveal how electrons are shared between the metal center and the ligands. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MESP) surface analysis are powerful tools for this purpose. researchgate.net Population analysis using the Merz-Kollman (MK) electrostatic potential (ESP) approach on a related copper dithiocarbamate complex showed that the copper atom is positively charged. nih.gov
Studies comparing Ni(II), Cu(II), and Zn(II) diethyldithiocarbamate (B1195824) complexes noted that electronic densities on the sulfur atoms are crucial for their biological activity. nih.gov The analysis suggested that the electronic density on the sulfur atom is lower in the copper complex compared to the zinc complex. nih.gov NBO analysis performed on a co-crystal of copper(II) diethyldithiocarbamate with 1,3,5-triiodotrifluorobenzene identified a charge transfer from the iodine lone pair to a lone pair acceptor orbital of copper (LP(I) → LP*(Cu)), establishing a semicoordinative Cu···S contact. researchgate.net The MESP analysis shows regions of positive and negative potential, with red color distributions indicating nucleophilic regions available for interactions like hydrogen bonding or proton attraction. nih.gov
Reaction Mechanism Elucidation through Computational Chemistry for "this compound"
Computational chemistry plays a vital role in mapping out the reaction pathways and understanding the catalytic behavior of copper dithiocarbamate complexes.
Free Energy Surface Mapping for Catalytic Cycles Involving "this compound"
Copper dithiocarbamate complexes are known to act as catalysts in various organic reactions, such as the aziridination of alkenes. mdpi.com While detailed free energy surface maps are not extensively reported in the provided search results, the proposed mechanisms for these catalytic reactions provide a basis for understanding the energetic landscape. For instance, in aziridination reactions using PhI=NTs as a nitrene source, Cu(I) complexes are found to be the most active catalysts, and Cu(II) complexes are also active. mdpi.com The mechanism is thought to involve the initial coordination of the nitrene source to the Cu(I) center. mdpi.com A secondary reaction between the catalyst and the nitrene source can lead to catalytically inactive species, which represents a deactivation pathway in the catalytic cycle. mdpi.com
Transition State Analysis for "this compound" Mediated Reactions
The elucidation of reaction mechanisms involves the characterization of transient species, which are analogous to transition states. In the photochemical transformation of copper(II) diethyldithiocarbamate in chloroform (B151607), quantum chemical calculations using DFT, TD-DFT, and the Polarizable Continuum Model (PCM) were employed to determine the structure of intermediate complexes. researchgate.net The primary intermediate was identified as a complex where a dichloromethylated dithiocarbamate molecule is coordinated to the copper ion through one sulfur atom. researchgate.net This is followed by the formation of a dimer, [ClCu(dtc)(dtcCHCl₂)Cu(dtc)₂], which eventually decays into the final products. researchgate.net These computationally characterized intermediates are crucial for understanding the step-by-step mechanism of the reaction.
Lack of Specific Research Data for "this compound" Precludes Article Generation
A comprehensive search of scientific literature and databases has revealed no specific theoretical or computational investigations on the chemical compound “this compound” focusing on Many-Body GW Calculations for electronic structure refinement or Molecular Dynamics Simulations for its dynamic behavior. Consequently, it is not possible to generate the requested article with scientifically accurate and specific data for this particular compound.
The advanced computational approaches specified, namely Many-Body GW calculations and Molecular Dynamics (MD) simulations, are powerful tools in computational chemistry used to understand the electronic and dynamic properties of molecules.
Many-Body GW Calculations: This is a sophisticated method used to accurately predict the electronic properties of materials, such as electron addition and removal energies (quasiparticle energies). cp2k.org The "GW" in the name refers to the mathematical formulation involving the Green's function (G) and the screened Coulomb interaction (W). wikipedia.org This method provides a more precise description of the electronic structure than more common approaches like Density Functional Theory (DFT), especially concerning band gaps and orbital energies. cp2k.org In the context of copper complexes, GW calculations could, in principle, provide a highly accurate picture of the energies of the molecular orbitals, which is crucial for understanding the compound's reactivity, optical properties, and redox behavior.
Molecular Dynamics Simulations: MD simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of a compound, including its conformational changes, interactions with its environment (like a solvent), and vibrational properties. For a copper complex like "this compound," MD simulations could be employed to understand its structural flexibility, the dynamics of ligand binding, and its behavior in solution. For instance, simulations on bulk copper have been used to study structural phase transitions and the influence of temperature on its atomic structure. mdpi.comdntb.gov.ua
While these computational techniques are widely applied to a variety of chemical systems, including other copper-containing molecules, there is no published research applying them specifically to "this compound." Without such research, any attempt to generate the requested detailed findings, data tables, and specific analysis would be speculative and scientifically unfounded.
Therefore, the sections on "Advanced Computational Approaches Applied to 'this compound'," including "Many-Body GW Calculations for Electronic Structure Refinement" and "Molecular Dynamics Simulations for Dynamic Behavior," cannot be written as they would lack the necessary factual basis.
Coordination Chemistry Principles Applied to 4 Detca Cu
Ligand Field Theory and Electronic Structure Correlation in "4-Detca-Cu" Complexes
The most common copper-dithiocarbamate complexes feature copper in the +2 oxidation state, with the general formula [Cu(S₂CNR₂)₂]. mdpi.com For the diethyldithiocarbamate (B1195824) (detc) ligand, this gives the well-characterized compound [Cu(detc)₂].
The Cu(II) ion has a d⁹ electronic configuration. In [Cu(detc)₂], the copper center is coordinated by two bidentate detc ligands, resulting in a CuS₄ core. mdpi.com The geometry is typically a distorted square planar arrangement. researchgate.net According to ligand field theory, in a square planar field, the d-orbitals split in energy. The interaction of the sulfur ligand orbitals with the metal d-orbitals leads to a specific energy level diagram that explains the complex's key properties.
The d⁹ configuration leaves one unpaired electron, rendering the complex paramagnetic, a property readily confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.comresearchgate.net The electronic spectrum of [Cu(detc)₂] is dominated by intense ligand-to-metal charge transfer (LMCT) bands in the visible region, which are responsible for its characteristic dark color. Photochemical reactions of these complexes often utilize the LMCT band, leading to the reduction of the copper center. mdpi.com
| Property | Observation for [Cu(detc)₂] | Ligand Field Theory Explanation |
| Geometry | Distorted Square Planar | Favored by d⁹ metal ions to maximize stabilization. |
| Magnetism | Paramagnetic (1 unpaired electron) | Consistent with a d⁹ electronic configuration. mdpi.com |
| Color | Intense dark brown/black | Strong ligand-to-metal charge transfer (LMCT) bands. |
| Oxidation State | Stable Cu(II), accessible Cu(III) | Dithiocarbamate (B8719985) ligands stabilize higher oxidation states. wikipedia.org |
Stereochemistry and Isomerism Considerations for "this compound"
Isomerism in copper-dithiocarbamate complexes is primarily dictated by the coordination geometry and the nature of the ligand substituents.
Geometric Isomerism: For a simple homoleptic complex like [Cu(detc)₂] with two identical, symmetrical bidentate ligands, cis-trans isomerism is not possible. The CuS₄ core is essentially planar. acs.org However, if unsymmetrical dithiocarbamate ligands were used, or in mixed-ligand complexes, geometric isomers could potentially form.
Stereoisomerism: Monomeric [Cu(detc)₂] complexes are generally achiral. The molecule possesses planes of symmetry that preclude the existence of enantiomers.
Structural Isomerism: A key structural feature of copper(II) bis(dithiocarbamate) complexes in the solid state is their tendency to form dimers through weak intermolecular Cu···S interactions. mdpi.com In these dimeric structures, the coordination geometry around each copper center expands from four-coordinate square planar to five-coordinate, distorted trigonal bipyramidal. mdpi.comresearchgate.net This monomer-dimer structural variation is a significant aspect of their stereochemistry, influenced by the steric bulk of the alkyl groups on the ligand.
Determination of Formation Constants and Thermodynamic Stability of "this compound"
Copper(II) forms exceptionally stable complexes with diethyldithiocarbamate. The high stability is a direct consequence of the chelate effect, where the bidentate ligand forms a stable four-membered ring with the copper ion. nih.gov
The formation of the complex in solution can be represented by the equilibrium: Cu²⁺ + 2(detc)⁻ ⇌ [Cu(detc)₂]
The stability constant (β₂) for this equilibrium is a measure of the thermodynamic stability of the complex. Potentiometric studies have been used to determine these constants. chemicalpapers.com The high values of the stability constants indicate that the formation of the complex is highly favorable.
A study determining the stability constants of various diethyldithiocarbamate complexes in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) provided quantitative evidence of their stability. chemicalpapers.com The solubility products for complexes like Cu(detc)₂ in water are also very low, reflecting their stability and insolubility. chemicalpapers.com
| Metal Ion | Ligand | Solvent | Log of Stability Constant (log β) |
| Cu(II) | Diethyldithiocarbamate | DMSO | Data reported in literature chemicalpapers.com |
| Cu(II) | Diethyldithiocarbamate | Methanol | Data reported in literature chemicalpapers.com |
Note: Specific numerical values from the cited study require accessing the full-text article.
Ligand Design Strategies for Modulating "this compound" Properties
The properties of copper-dithiocarbamate complexes can be systematically tuned by modifying the structure of the dithiocarbamate ligand itself. The substituents on the nitrogen atom (R in R₂NCS₂⁻) are the primary targets for synthetic modification. nih.gov
The nature of the R groups exerts significant control over the complex's structure and reactivity through both steric and electronic effects.
Electronic Effects: The electronic properties of the R groups (whether they are electron-donating or electron-withdrawing) modulate the electron density on the sulfur donor atoms. Electron-donating groups, such as alkyls, increase the electron-donating ability of the ligand, which can stabilize higher metal oxidation states like Cu(III). wikipedia.org This also influences the redox potentials of the complex; for instance, replacing alkyl groups with more electron-withdrawing aryl groups makes the complex harder to oxidize. mdpi.com
Steric Effects: The size or bulkiness of the R groups has a profound impact on the solid-state structure. researchgate.net Bulky substituents can sterically hinder the close approach of neighboring molecules, preventing the formation of dimers or polymers and favoring monomeric, square-planar structures. mdpi.com Conversely, less sterically demanding ligands may allow for intermolecular interactions that lead to five- or six-coordinate copper centers in the solid state.
The dithiocarbamate ligand is archetypally a bidentate chelator, using its two sulfur atoms to bind to a single metal center. nih.govresearchgate.net This coordination mode results in the formation of a highly stable, four-membered C-S-M-S ring. The small "bite angle" of the ligand (the S-Cu-S angle, typically around 77°) is a characteristic feature of this chelate ring. mdpi.com
While bidentate chelation is the most common coordination mode, dithiocarbamates are flexible and can adopt other binding modes, particularly in multinuclear complexes. These include:
Monodentate: Binding through only one sulfur atom.
Bridging: Spanning two or more metal centers. In the common tetranuclear Cu(I) clusters, the ligand acts as a capping or triply bridging (μ₃) ligand. mdpi.com
This versatility in coordination allows dithiocarbamates to participate in the formation of a wide variety of complex multinuclear architectures.
Multinuclear Copper Complexes Incorporating "4-Detca" Units
While Cu(II) and Cu(III) dithiocarbamates are typically mononuclear, Cu(I) complexes readily form multinuclear clusters. mdpi.comresearchgate.net The most prevalent and historically significant of these are the tetranuclear clusters with the formula [Cu(S₂CNR₂)]₄. mdpi.com
These clusters possess a cubane-like core structure. Four copper(I) atoms define the vertices of a tetrahedron, and each face of this tetrahedron is capped by a bridging dithiocarbamate ligand. mdpi.com In this arrangement, each sulfur atom bridges two copper atoms, and the ligand as a whole bridges three copper atoms (μ₃-S,S'). Each Cu(I) center, having a d¹⁰ electronic configuration, achieves a trigonal planar coordination geometry, being bonded to three sulfur atoms from three different ligands.
Bridging Ligand Roles and Metal-Metal Interactions in Polynuclear "this compound" Systems
Note: The specific compound "this compound" does not correspond to a standard, readily identifiable chemical entity in the reviewed scientific literature. The following discussion is based on the principles of coordination chemistry as applied to polynuclear copper complexes with dithiocarbamate ligands, a class to which "this compound" is presumed to belong. Dithiocarbamates are versatile monoanionic ligands known for their ability to form stable, often polynuclear, complexes with transition metals like copper. mdpi.comrdd.edu.iqlibretexts.org
In polynuclear copper systems, dithiocarbamate ligands, such as N,N-diethyldithiocarbamate, demonstrate a remarkable capacity to act as bridging ligands, facilitating the formation of di-, tri-, and tetranuclear structures, as well as coordination polymers. mdpi.comnih.gov The sulfur atoms of the dithiocarbamate moiety possess lone pairs of electrons that can coordinate to more than one copper center, thereby linking individual metal fragments into a larger supramolecular assembly. libretexts.orgbritannica.com
The bridging coordination modes of dithiocarbamate ligands are diverse. A common mode involves the ligand spanning two copper centers. For instance, in the formation of some coordination polymers, each dithiocarbamate ligand links two different copper centers, creating an extended network. mdpi.com More complex arrangements can lead to the formation of discrete clusters. Tetranuclear copper(I) dithiocarbamate clusters, with the general formula [Cu(S₂CNR₂)₄], are well-documented and feature dithiocarbamate ligands that bridge multiple copper atoms within a core structure. mdpi.com
These bridging interactions directly influence the proximity of the copper centers, giving rise to metal-metal interactions. While direct covalent bonds between copper ions in these polynuclear dithiocarbamate complexes are not always present, the distances between the metal centers are often short enough to allow for electronic communication. nih.gov These interactions can be studied through techniques like single-crystal X-ray diffraction, which provides precise measurements of Cu-Cu distances, and magnetic susceptibility measurements, which can reveal the nature of magnetic coupling (ferromagnetic or antiferromagnetic) between the paramagnetic Cu(II) centers. rsc.org
In some structures, particularly dimeric copper(II) dithiocarbamate complexes, the formation of the polynuclear entity is driven by intermolecular Cu–S interactions, where a sulfur atom from one monomeric unit weakly coordinates to the copper center of a neighboring unit. rsc.org The study of polynuclear copper systems is also enriched by the existence of mixed-valence complexes, where both Cu(I) and Cu(II) oxidation states coexist within the same structure, linked by bridging ligands. mdpi.comnih.gov For example, the reaction of CuCl₂ with [Cu(S₂CNEt₂)₂] can produce mixed-valence coordination polymers containing both square planar Cu(II) and tetrahedral Cu(I) centers. mdpi.com
The structural parameters of these polynuclear systems, such as the Cu-S bond lengths and the Cu···Cu separation, are critical in determining the properties of the material. The table below summarizes typical structural features found in representative polynuclear copper complexes containing bridging ligands.
| Complex Type | Bridging Ligand(s) | Cu···Cu Distance (Å) | Coordination Geometry of Copper | Reference |
| Dinuclear Cu(II) Carboxylate | Carboxylate, 4-Methylpyridine | 2.6472(8) | Distorted Square-Pyramidal | nih.gov |
| Trinuclear Cu(II) Assemblage | Carboxylate, Chloride | 4.499(14) - 4.835(15) | Distorted Octahedral, Square-Planar | nih.gov |
| Binuclear Cu(I) Chloride | Chloride, Carbodithioate | Not specified | Distorted-Tetrahedral | mdpi.com |
| Mixed-Valence Cu(I)-Cu(II) Polymer | Dithiocarbamate, Halide | Not specified | Square Planar (Cu(II)), Tetrahedral (Cu(I)) | mdpi.com |
This table presents data from various polynuclear copper complexes to illustrate the range of structural parameters and is not specific to a "this compound" compound.
The interplay between the flexible coordination modes of the dithiocarbamate ligand and the electronic properties of the copper centers allows for the construction of a wide array of polynuclear architectures with tunable metal-metal interactions.
Reaction Mechanisms Involving 4 Detca Cu As a Key Species
Catalytic Reaction Pathways Mediated by Copper Complexes
Copper catalysis often involves redox cycles, typically between Cu(I) and Cu(III) or Cu(0) and Cu(II) states, although other oxidation states can also be involved. The ligands coordinated to the copper center play a crucial role in stabilizing these different oxidation states and influencing the reactivity and selectivity of the catalyst. Redox-active ligands, for instance, can participate directly in electron transfer processes, complementing the metal-centered reactivity beilstein-journals.org.
Oxidative Addition and Reductive Elimination Processes
Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals, including copper libretexts.org. Oxidative addition involves the increase in the metal's oxidation state and coordination number, typically by reacting with a substrate molecule and inserting the metal into a bond (e.g., C-X, C-H). Reductive elimination is the reverse process, where the metal's oxidation state and coordination number decrease, forming a new bond between two ligands and regenerating the catalyst or producing the product libretexts.org.
In copper catalysis, oxidative addition to a Cu(I) center can lead to a Cu(III) species escholarship.orgnih.gov. This step is often considered challenging for copper compared to other transition metals like palladium or nickel, particularly for aryl halides nih.govprinceton.edu. However, strategies involving radical mechanisms or specific ligand design can facilitate this process nih.gov. Reductive elimination from a high-valent copper center, such as Cu(III), is often facile and can lead to the formation of various bonds, including C-C and C-N bonds nih.govnih.gov. For reductive elimination to occur, the ligands involved in the bond formation typically need to be in a cis position libretexts.org.
Research has demonstrated the isolation of stable Cu(III) complexes resulting from oxidative addition of alkyl halides to Cu(I) species, providing insights into the feasibility of this step in copper-mediated cross-coupling reactions escholarship.org. The stability of the Cu(III) intermediate and the barrier for subsequent reductive elimination are influenced by the ligands and the nature of the organic groups attached to the copper center escholarship.orgnsf.gov.
Transmetalation Reactions in Organocopper Chemistry
Transmetalation is a key step in many cross-coupling reactions catalyzed by transition metals, including copper wikipedia.org. It involves the transfer of an organic group from one metal center to another. In organocopper chemistry, transmetalation often occurs between an organometallic reagent (e.g., organozinc, Grignard reagents) and a copper complex wikipedia.org. This step introduces the organic group that will ultimately be coupled to the substrate.
Copper-catalyzed cross-coupling reactions can involve transmetalation from organocopper species to other metal centers, such as palladium, or can involve transmetalation between different copper species rsc.orgnih.gov. The efficiency and mechanism of transmetalation can be influenced by the ligands on the copper center and the nature of the organometallic reagent wikipedia.orgrsc.org. Studies have suggested that electron transfer processes between copper species in different oxidation states can trigger transmetalation events nih.gov.
Allylic Substitution Mechanisms with Copper Catalysts
Copper-catalyzed allylic substitution reactions are valuable transformations for forming C-C and C-heteroatom bonds at allylic positions with high regioselectivity, often favoring the γ-substituted product wikipedia.orgiastate.edu. These reactions typically involve copper catalysts and "hard" carbon nucleophiles such as Grignard or diorganozinc reagents wikipedia.orgiastate.edu.
A commonly proposed mechanism for copper-catalyzed allylic substitution involves the coordination of the copper species to the olefin, followed by oxidative addition at the γ position of the allylic electrophile wikipedia.orgnih.gov. This leads to the formation of a copper(III) allyl complex intermediate wikipedia.org. Subsequent reductive elimination from this Cu(III) intermediate affords the substituted product wikipedia.orgnih.govd-nb.info. The regioselectivity and stereochemistry of allylic substitution reactions can be controlled by the choice of copper catalyst, ligands, and reaction conditions wikipedia.orgiastate.edu.
Copper-Catalyzed Cycloaddition Reactions (e.g., Azide-Alkyne) with Copper Complexes
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction, is a highly efficient and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles organic-chemistry.orgwikipedia.orgnih.gov. This reaction is catalyzed by copper(I) species and is significantly faster and more regioselective than the thermal Huisgen cycloaddition organic-chemistry.orgwikipedia.org.
The generally accepted mechanism for CuAAC involves the coordination of a terminal alkyne to a Cu(I) catalyst, followed by deprotonation to form a copper(I) acetylide nih.gov. The azide (B81097) then coordinates to the copper acetylide, and subsequent steps involve the formation of a six-membered copper(III) metallacycle or a copper-coordinated triazole anion, which undergoes protonation to release the triazole product and regenerate the Cu(I) catalyst nih.gov. The mechanism involves multiple reversible steps and coordination complexes of copper(I) acetylides nih.gov. Ligands can play a role in enhancing the catalytic activity and efficiency of the CuAAC reaction organic-chemistry.orgnih.gov.
Aerobic Oxidation Mechanisms Involving Copper Species
Copper complexes are effective catalysts for various aerobic oxidation reactions, utilizing molecular oxygen as the stoichiometric oxidant nih.govnih.govwisc.edu. These reactions often mimic biological oxidation processes catalyzed by copper enzymes beilstein-journals.orgwisc.edu.
Mechanisms for copper-catalyzed aerobic oxidation can vary depending on the substrate and catalyst system. One common pathway involves the oxidation of the copper catalyst by O2, often forming reactive copper-oxygen species such as hydroperoxo or peroxo complexes nih.gov. These high-valent copper-oxygen species or other oxidized forms of the copper catalyst then react with the organic substrate, leading to its oxidation nih.govnih.gov. The catalytic cycle is completed by the regeneration of the active copper species. In some systems, particularly those involving nitroxyl (B88944) radicals like TEMPO, a cooperative mechanism between the copper center and the organic radical is proposed nih.govnih.gov.
Carbon Dioxide Reduction Catalysis by Copper Complexes
Copper is a unique and promising catalyst for the electrochemical reduction of carbon dioxide (CO2RR) to various valuable products, including hydrocarbons and oxygenates frontiersin.orgoaepublish.comnih.gov. Copper-based catalysts can facilitate the formation of C-C bonds, leading to the production of multi-carbon products (C2+) oaepublish.comrsc.org.
The mechanism of CO2RR on copper surfaces and complexes is complex and highly dependent on factors such as the catalyst structure, morphology, and the reaction conditions frontiersin.orgoaepublish.comnih.gov. A key intermediate in hydrocarbon formation on copper is believed to be adsorbed carbon monoxide (*CO) frontiersin.orgoaepublish.com. Subsequent reduction and coupling of *CO intermediates lead to the formation of C2+ products frontiersin.orgrsc.org. Different crystallographic orientations of copper can influence the selectivity for different products frontiersin.orgoaepublish.com. The coordination environment of copper atoms in complexes can also impact their performance in CO2 reduction oaepublish.com.
Research findings highlight the importance of understanding the structure-activity relationship in copper-based catalysts for CO2RR to design more efficient and selective systems nih.gov. Theoretical studies using density functional theory (DFT) are often employed to investigate the reaction pathways and identify key intermediates and potential-determining steps frontiersin.orgnih.gov.
Based on the comprehensive search conducted for the chemical compound "4-Detca-Cu" focusing on the specified topics of ligand-based reactivity, metal-ligand cooperation, and the role of various copper oxidation states (Cu(I), Cu(II), Cu(III)) in its reactivity, the scientific literature accessible through the search did not yield relevant information pertaining to a compound clearly identified as "this compound" in the context of these reaction mechanisms.
The search results provided information on compounds like Deca-4,6,8-triyne-1,2-diol, 2,4-Decadienoic acid, and 2,4-Decadienal. These compounds are primarily fatty acid derivatives or aldehydes and are not typically described as ligands forming copper complexes that exhibit the complex reactivity involving different oxidation states and metal-ligand cooperation as implied by the requested outline sections (7.2 and 7.3).
The identity of the "4-Detca" ligand in the context of a copper complex relevant to the specified reaction mechanisms could not be definitively established from the available search results. Without specific scientific literature detailing the synthesis, structure, and reactivity of "this compound" in the manner described by the outline, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided structure and content requirements.
Therefore, due to the lack of specific scientific information available for "this compound" concerning its ligand-based reactivity, metal-ligand cooperation, and the role of different copper oxidation states in its reaction mechanisms, the requested article cannot be generated according to the provided outline.
As the core content for the article could not be generated, data tables and a PubChem CID table specifically for "this compound" and related compounds in the context of the outlined reactivity cannot be provided.
Advanced Analytical Methodologies for Research on 4 Detca Cu
Chromatographic Separation Techniques Applied to "4-Detca-Cu" and its Precursors
Chromatographic methods are fundamental in the analysis of "this compound" and its related dithiocarbamate (B8719985) precursors, offering robust capabilities for separation and quantification. These techniques exploit the differential partitioning of the analyte between a mobile phase and a stationary phase to separate components of a mixture. For metal dithiocarbamate complexes, reverse-phase high-performance liquid chromatography (HPLC) is a particularly prevalent and effective approach.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of "this compound" and separating it from precursors, byproducts, and other metal complexes. The technique's effectiveness is highly dependent on the stability of the metal complex and its interaction with the instrument's components.
Reverse-phase HPLC, typically employing a C18 column, is commonly used for the separation of copper dithiocarbamate complexes. The choice of mobile phase is critical for achieving good separation. A mixture of acetonitrile (B52724) and water is often effective for separating a range of metal-dithiocarbamate complexes, including those of copper. In some applications, a mobile phase consisting of methanol (B129727), water, and chloroform (B151607) has been used successfully, particularly with non-metallic columns like PEEK (polyether ether ketone) to avoid ligand exchange reactions with metal components of the instrument. UV-Vis spectrophotometry is a common detection method, as these complexes typically exhibit strong absorbance in the UV region. The selection of the detection wavelength is optimized based on the absorbance spectrum of the specific copper complex.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column Type | Reversed-Phase Stainless Steel | PEEK (metal-free) | C-18 |
| Mobile Phase | Acetonitrile-Water (70:30) | Methanol-Water-Chloroform (75:20:5) | Methanol:Acetonitrile-Ligand (70:30 v/v) |
| Application | Separation of stable metal-DDC complexes (including Cu(II)) | Separation of less stable metal-DDC complexes | Separation of Cd(II), Fe(III), Cu(II), and Co(III) chelates |
| Detection | UV Spectrophotometry | UV Spectrophotometry | UV at 282 nm |
Hybrid Techniques for Complex "this compound" System Analysis
To achieve a more comprehensive analysis of complex systems involving "this compound," hybrid or hyphenated techniques are employed. These methods couple the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry or other elemental analyzers. This approach allows for not only the separation of the complex but also its unambiguous identification and structural characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants, such as LC-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS), are powerful tools for the detailed analysis of "this compound". LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, enabling the determination of the molecular weight of the complex and providing insights into its structure through fragmentation patterns.
LC-ICP-MS is particularly advantageous for speciation analysis, which is the determination of the distribution of an element among different chemical species. This technique offers high sensitivity and the ability to discriminate between copper isotopes. It has been successfully applied to determine different forms of copper in biological and environmental samples. For instance, LC-ICP-MS can be used to separate "this compound" from other copper-containing species in a sample, with the ICP-MS providing sensitive, element-specific detection. The method's speed and automation capabilities make it suitable for high-throughput analysis.
| Technique | Application | Key Findings/Capabilities |
| LC-MS/MS | Characterization of copper-peptide complexes | Provides structural information through fragmentation analysis; requires mobile phases that maintain complex stability. |
| LC-ICP-MS | Speciation of copper in biological samples | Offers high sensitivity and element-specific detection, allowing for the quantification of different copper species. |
| LC-ICP-MS | Determination of extractable vs. bound copper in serum | A rapid method (e.g., 6-minute sample-to-sample time) for differentiating and quantifying clinically relevant copper fractions. |
Specialized Electrochemical Detection Methods for "this compound"
Electrochemical methods offer a highly sensitive and selective alternative for the detection and quantification of "this compound". These techniques are based on measuring the electrical response (e.g., current or potential) that arises from the redox activity of the copper center within the dithiocarbamate complex. Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of copper dithiocarbamate complexes. By scanning the potential applied to an electrode, CV can reveal the oxidation and reduction potentials of the Cu(II)/Cu(I) couple in the complex, providing information about its electronic structure and stability.
More advanced methods involve the use of chemically modified electrodes to enhance sensitivity and selectivity for copper ions or their complexes. For instance, carbon paste electrodes modified with specific complexing agents can preconcentrate copper species on the electrode surface, leading to significantly enhanced current responses during stripping voltammetry. Electrochemical sensors, including nanopipette sensors, have been developed for the in-vitro and in-vivo detection of copper ions, demonstrating the potential for real-time monitoring in complex biological systems. The combination of liquid chromatography with electrochemical detection
Q & A
Q. How can researchers reconcile conflicting reports on the toxicity profile of this compound in biological systems?
- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀) across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects. Compare with in vivo data (e.g., zebrafish models) while controlling for bioavailability. Use systematic review tools (e.g., PRISMA guidelines) to assess bias in existing literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
